3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

PYCR1 Cancer Metabolism Proline Synthesis

This uniquely dual-halogenated scaffold offers orthogonal reactivity (C–Br for Suzuki; C–Cl for Buchwald-Hartwig), providing a distinct advantage for hit-to-lead campaigns. The N-methyl substitution optimizes lipophilicity (predicted ACD/LogP 2.31) and metabolic stability, delivering chemical space unattainable with mono-halogen or non-methylated analogs. Ideal for targeted library synthesis and SAR exploration.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 2231676-57-4
Cat. No. B1384125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS2231676-57-4
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=N2)Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-12-4-5(9)8-6(12)2-3-7(10)11-8/h2-4H,1H3
InChIKeyYVEGSBVTQYAKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2231676-57-4): A Dual-Halogenated Scaffold for Drug Discovery


3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine class, a privileged scaffold in medicinal chemistry [1]. It is characterized by the presence of bromine at the 3-position, chlorine at the 5-position, and a methyl group on the pyrrole nitrogen. The compound's molecular formula is C8H6BrClN2, with a molecular weight of 245.50 g/mol and a predicted ACD/LogP of 2.31 . Its primary value lies in its dual-halogenated structure, which enables sequential, site-selective cross-coupling reactions for the efficient generation of diverse compound libraries [1].

Why 3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Mono-Halogenated or Non-Methylated Analogs


Substituting 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine with a mono-halogenated analog like 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1785032-89-4) or a non-methylated analog like 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190310-75-8) fundamentally alters the compound's synthetic utility and pharmacological profile. The presence of two distinct halogen atoms (Br and Cl) provides orthogonal reactivity, allowing for sequential, site-selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a capability absent in mono-halogenated scaffolds [1]. The N-methyl group is critical for modulating lipophilicity, metabolic stability, and target binding, as evidenced by structure-activity relationship (SAR) studies in related 1H-pyrrolo[3,2-b]pyridine series showing that N-substitution significantly impacts potency and pharmacokinetic properties [2]. The combination of these three substituents (Br, Cl, N-CH3) defines a specific chemical space that cannot be replicated by generic substitutions.

Quantitative Evidence Guide for 3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Differentiation


PYCR1 Inhibition: A Moderate Affinity Biochemical Profile Distinct from Optimized Inhibitors

In a direct biochemical assay, 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine exhibited an IC50 of 16,000 nM (16 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. This places its activity between the more potent, optimized inhibitor PYCR1-IN-1 (IC50 = 8.8 µM) and a weaker reference compound with an IC50 of 55,000 nM (55 µM) [2]. The compound's moderate affinity provides a distinct starting point for SAR exploration compared to both more potent and less active analogs.

PYCR1 Cancer Metabolism Proline Synthesis

Predicted Lipophilicity (LogP): A Differentiating Factor for Membrane Permeability Compared to Non-Methylated Analog

The predicted ACD/LogP for 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is 2.31 . This value is a direct consequence of the N-methyl substituent, which increases lipophilicity compared to the non-methylated analog, 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, for which a LogP of approximately 1.8 can be estimated based on its structure and lower molecular weight [1]. The higher LogP suggests improved membrane permeability, a critical factor for oral bioavailability and cellular target engagement in drug discovery programs.

ADME Lipophilicity Medicinal Chemistry

Dual-Halogenation Enables Sequential Cross-Coupling for Efficient Library Synthesis

The presence of both a bromine and a chlorine atom on the pyrrolo[3,2-b]pyridine core enables sequential, site-selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. In contrast, mono-halogenated analogs like 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1785032-89-4) or 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1357142-80-3) permit only a single functionalization event, limiting the diversity of accessible analogs . This orthogonal reactivity profile is a key differentiator for medicinal chemists building focused compound libraries.

Medicinal Chemistry Parallel Synthesis Cross-Coupling

High-Value Application Scenarios for 3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine Procurement


Building Block for Diversity-Oriented Synthesis (DOS) Libraries via Sequential Cross-Coupling

Medicinal chemistry groups aiming to rapidly explore chemical space around the pyrrolo[3,2-b]pyridine core should prioritize this compound. Its dual halogenation (Br and Cl) enables a two-step diversification strategy where the more reactive C-Br bond is functionalized first, followed by the C-Cl bond, allowing for the systematic exploration of substituent effects at two distinct positions [1]. This is a more efficient approach than using multiple mono-halogenated building blocks.

PYCR1 Inhibitor Hit-to-Lead Optimization Starting Point

This compound serves as a validated, moderate-affinity starting point for hit-to-lead campaigns targeting pyrroline-5-carboxylate reductase 1 (PYCR1), a target implicated in cancer metabolism [1]. With a documented IC50 of 16 µM, it provides a clear baseline for SAR studies aimed at improving potency, as it is less potent than the optimized inhibitor PYCR1-IN-1 (8.8 µM) but significantly more potent than other reported compounds [2]. This positions it as an ideal tool compound for evaluating initial structural modifications.

ADME Property Tuning via N-Methyl Substituent

For programs where lipophilicity and membrane permeability are critical parameters, the N-methyl group on this compound provides a quantifiable advantage over its non-methylated analog [1]. The predicted LogP of 2.31 is a direct result of this substitution and can be a key factor in the design of compounds with improved oral absorption characteristics. This makes it a preferred choice over the less lipophilic, non-methylated 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

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